molecular formula C9H6N2O3 B2569632 3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1368366-39-5

3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B2569632
CAS No.: 1368366-39-5
M. Wt: 190.158
InChI Key: NLOXAROKNFAFIW-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a formyl group at the 3-position and a carboxylic acid group at the 6-position of the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by oxidation to introduce the formyl group at the 3-position. Another approach involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-7-3-10-8-2-1-6(9(13)14)4-11(7)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOXAROKNFAFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368366-39-5
Record name 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
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